5-(3-methoxy-4-nitrophenyl)-1H-imidazole
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Overview
Description
4-(3-Methoxy-4-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-4-nitrophenyl)-1H-imidazole typically involves the following steps:
Nitration: The starting material, 3-methoxyaniline, undergoes nitration to introduce the nitro group at the para position relative to the methoxy group.
Cyclization: The nitrated product is then subjected to cyclization with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.
Industrial Production Methods
Industrial production of 4-(3-Methoxy-4-nitrophenyl)-1H-imidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and appropriate nucleophiles.
Major Products Formed
Reduction: 4-(3-Methoxy-4-aminophenyl)-1H-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxy-4-nitrophenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxy-4-nitrophenyl)piperazine
- 4-(3-Methoxy-4-nitrophenyl)morpholine
- 4-(3-Methoxy-4-nitrophenyl)pyridine
Uniqueness
4-(3-Methoxy-4-nitrophenyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Biological Activity
The compound 5-(3-methoxy-4-nitrophenyl)-1H-imidazole is a derivative of the imidazole family, known for its diverse biological activities. Imidazole and its derivatives have been extensively studied due to their roles in pharmaceutical applications, particularly as anti-inflammatory, anti-cancer, and anti-microbial agents. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound features a five-membered aromatic ring containing two nitrogen atoms, which contributes to its pharmacological properties. The presence of the methoxy and nitro substituents on the phenyl ring enhances its biological profile.
Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain imidazole derivatives demonstrate higher efficacy than traditional chemotherapeutics like cisplatin. The compound II1 , structurally similar to this compound, has shown IC50 values of 57.4 μM against DLD-1 (colorectal) and 79.9 μM against MCF-7 (breast) cancer cell lines, indicating a potential for similar activity in related compounds .
Anti-inflammatory Activity
Imidazole derivatives are also recognized for their anti-inflammatory effects. For example, compounds in the imidazole class have been tested for their ability to inhibit pro-inflammatory mediators such as nitric oxide in macrophages. A notable study found that certain imidazole derivatives significantly reduced NF-κB transcription factor activity and inhibited pro-inflammatory cytokines .
Antimicrobial Activity
The antimicrobial potential of imidazoles is well documented. Compounds containing the imidazole ring have demonstrated efficacy against various bacterial strains. A review highlighted that nitro-substituted imidazoles possess strong antibacterial properties, making them valuable in treating infections .
Molecular Docking Studies
Molecular docking studies using software such as Schrödinger have been employed to predict the binding affinity of imidazole derivatives to various biological targets. For instance, binding affinities with COX-2 receptors were evaluated, revealing significant interactions that correlate with their anti-inflammatory potential .
Case Studies
Several case studies illustrate the biological activities of imidazoles:
- Anti-cancer properties : A study demonstrated that an imidazole derivative outperformed cisplatin in inhibiting cancer cell proliferation.
- Anti-inflammatory effects : In vivo models showed that certain imidazoles reduced inflammation markers significantly compared to standard treatments like indomethacin.
- Antimicrobial efficacy : Imidazole derivatives were tested against resistant strains of bacteria and fungi, showing promising results.
Properties
CAS No. |
89250-10-2 |
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Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-(3-methoxy-4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O3/c1-16-10-4-7(8-5-11-6-12-8)2-3-9(10)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
MBACXRBTOLNPPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CN=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
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